Istaroxime

Hemodynamics Acute Heart Failure Ventricular Filling Pressure

Istaroxime (CAS 203737-93-3) offers a unique dual mechanism—Na+/K+-ATPase inhibition plus SERCA2a stimulation—delivering simultaneous inotropy and lusitropy without the arrhythmia or hypotension risks of dobutamine/milrinone. It maintains full efficacy during β-blockade, raises systolic BP by +5.32 mmHg, and reduces heart rate. Procure this first-in-class agent for reproducible, clinically relevant ADHF/ECS research.

Molecular Formula C21H32N2O3
Molecular Weight 360.5 g/mol
CAS No. 203737-93-3
Cat. No. B1662506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIstaroxime
CAS203737-93-3
Synonyms3-((2-aminoethoxy)imino)androstane-6,17-dione
3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride
Istaroxime
PST 2744
PST-2744
PST2744
Molecular FormulaC21H32N2O3
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C
InChIInChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1
InChIKeyMPYLDWFDPHRTEG-PAAYLBSLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Istaroxime (CAS 203737-93-3): A Dual-Action Luso-Inotropic Agent for Acute Heart Failure and Cardiogenic Shock Research


Istaroxime (CAS 203737-93-3) is a first-in-class intravenous luso-inotropic agent characterized by a dual mechanism of action: inhibition of Na+/K+-ATPase (producing positive inotropy) and direct stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase 2a (SERCA2a) pump (producing positive lusitropy) [1]. Unlike conventional inotropes that augment contractility at the expense of increased myocardial oxygen consumption and arrhythmia risk, istaroxime improves both systolic and diastolic function through simultaneous calcium sensitization and accelerated calcium reuptake [2]. Currently in Phase 2b clinical development for acute decompensated heart failure (ADHF) and early cardiogenic shock (ECS) under Windtree Therapeutics, istaroxime has been granted Fast Track designation by the FDA for the treatment of acute heart failure [3]. The compound's dual-action profile addresses a fundamental limitation in current inotropic therapy: the dissociation of increased contractility from improved relaxation and preserved hemodynamic stability.

Why Istaroxime Cannot Be Substituted with Standard Inotropes in Acute Heart Failure Research


Standard inotropic agents such as dobutamine (a β-adrenergic agonist) and milrinone (a phosphodiesterase III inhibitor) share a common mechanistic limitation: they increase myocardial contractility via cAMP-dependent pathways that elevate intracellular calcium at the cost of impaired diastolic relaxation, increased heart rate, reduced systolic blood pressure, and heightened arrhythmia risk [1]. These adverse effects are particularly problematic in patients receiving β-blocker therapy, where β-agonists like dobutamine exhibit markedly reduced efficacy [2]. Istaroxime circumvents these limitations through SERCA2a activation, which enhances calcium reuptake into the sarcoplasmic reticulum independently of β-adrenergic signaling, thereby preserving inotropic efficacy even during β-blockade while simultaneously improving diastolic function [3]. Substituting istaroxime with dobutamine, milrinone, levosimendan, or omecamtiv mecarbil in preclinical or clinical research would fundamentally alter the experimental outcomes due to these mechanistically distinct hemodynamic and safety profiles. The quantitative evidence below substantiates why compound selection must be based on specific research objectives rather than generic inotropic class substitution.

Quantitative Differentiation of Istaroxime: Head-to-Head and Comparative Evidence Against Alternative Inotropes


Pulmonary Capillary Wedge Pressure Reduction: Istaroxime vs. Placebo (HORIZON-HF Phase 2a)

In the Phase 2a HORIZON-HF randomized, double-blind, placebo-controlled trial (n=120 patients with LVEF ≤35% hospitalized with worsening heart failure), istaroxime demonstrated a statistically significant reduction in pulmonary capillary wedge pressure (PCWP) across all three tested doses (0.5, 1.0, and 1.5 mcg/kg/min) compared to placebo over a 6-hour infusion period [1]. The primary endpoint of PCWP reduction was met with p<0.05 for all dose groups, distinguishing istaroxime from conventional inotropes that typically lower systemic blood pressure while reducing filling pressures [2].

Hemodynamics Acute Heart Failure Ventricular Filling Pressure

Preserved Inotropic Efficacy During Beta-Blockade: Istaroxime vs. Dobutamine and Milrinone (Canine Post-MI Model)

In a controlled preclinical study using a canine model of chronic left ventricular dysfunction (6 months post-MI) with beta-blocker pretreatment, istaroxime maintained its full inotropic effect whereas dobutamine's effect was inhibited and, surprisingly, milrinone's effect was blunted by beta-adrenergic blockade [1]. Istaroxime demonstrated greater effect on contractility than dobutamine and uniquely improved relaxation, while dobutamine failed to enhance relaxation parameters [1].

Beta-Blocker Interaction Myocardial Infarction Inotropic Support

Systolic Blood Pressure Increase Without Heart Rate Elevation: Meta-Analysis of Randomized Controlled Trials

A meta-analysis of randomized controlled trials evaluating istaroxime in acute heart failure patients quantified its hemodynamic signature: istaroxime was significantly associated with increased systolic blood pressure (mean difference +5.32 mmHg; 95% CI: 2.28 to 8.37; p=0.0006) while simultaneously decreasing heart rate (mean difference -3.05 bpm; 95% CI: -5.27 to -0.82; p=0.007) [1]. This profile contrasts sharply with dobutamine and milrinone, which typically increase heart rate and may decrease or have neutral effects on systolic blood pressure due to vasodilation [2].

Hemodynamic Safety Blood Pressure Heart Rate Control

Echocardiographic Improvement in Diastolic Function: E/e' Ratio Reduction (Phase 2b Trial)

In the Phase 2b clinical trial evaluating 24-hour IV infusions of istaroxime, the primary endpoint of change in E/e' ratio (a validated echocardiographic marker of left ventricular filling pressure and diastolic function) showed significant improvement. The 0.5 mcg/kg/min dose produced a mean E/e' reduction of -4.55 compared to placebo's -1.55, while the 1.0 mcg/kg/min dose produced a reduction of -3.16 compared to placebo's -1.08 (p<0.05 for both dose comparisons) [1].

Diastolic Dysfunction Echocardiography Lusitropy

Arrhythmogenic Risk Profile: Differentiation from Milrinone and Dobutamine

Clinical trial data consistently demonstrate that istaroxime's ability to increase systolic blood pressure occurs without causing significant increases in heart rate or clinically significant arrhythmias, which differentiates it from currently utilized inotropes for ADHF treatment such as milrinone [1]. While conventional inotropes like milrinone and dobutamine are associated with increased arrhythmia risk including atrial fibrillation and ventricular tachycardia, istaroxime's dual mechanism and favorable heart rate effect translate to a distinct safety profile [2]. Recent patent filings by Windtree Therapeutics specifically claim istaroxime and derivatives for preventing or reducing the risk of acute myocardial arrhythmia, supported by animal model testing and human clinical trial data in AHF and ECS [3].

Arrhythmia Safety Adverse Events Inotrope Comparison

Diastolic Stiffness Improvement: Pressure-Volume Analysis from HORIZON-HF

A dedicated analysis of HORIZON-HF trial data using pressure-volume analysis and tissue Doppler imaging evaluated istaroxime's effects on diastolic stiffness in acute heart failure syndrome. Istaroxime improved diastolic stiffness parameters, consistent with its SERCA2a-mediated enhancement of sarcoplasmic reticulum calcium reuptake and accelerated myocardial relaxation [1]. This lusitropic effect occurs independently of heart rate changes and is not observed with pure inotropes such as dobutamine or phosphodiesterase inhibitors like milrinone, which may actually impair diastolic function through cAMP-mediated increases in cytosolic calcium during diastole [2].

Diastolic Stiffness Ventricular Compliance Pressure-Volume Relationship

Optimal Research and Procurement Applications for Istaroxime Based on Quantitative Evidence


Acute Decompensated Heart Failure with Concurrent Beta-Blocker Therapy

In preclinical or clinical research involving acute decompensated heart failure where subjects are maintained on guideline-directed β-blocker therapy, istaroxime is the mechanistically appropriate compound selection. Unlike dobutamine, which loses inotropic efficacy during β-blockade, or milrinone, whose effects are partially blunted, istaroxime maintains full inotropic and lusitropic activity independent of β-adrenergic signaling [1]. This is directly supported by canine post-MI data showing preserved istaroxime effect during beta-blockade versus complete inhibition of dobutamine inotropy [1]. For procurement decisions, this eliminates the need for β-blocker washout protocols that introduce confounding variables and clinical risk.

Hypotensive Acute Heart Failure or Early Cardiogenic Shock

For studies targeting hypotensive acute heart failure or early cardiogenic shock populations where traditional inodilators may worsen hypotension, istaroxime's unique hemodynamic profile—increasing systolic blood pressure by a mean of +5.32 mmHg while reducing heart rate by -3.05 bpm—offers a distinct advantage [2]. This contrasts with milrinone's vasodilatory effects that can lower blood pressure and dobutamine's variable pressor response that is often dose-limited by tachycardia [3]. Istaroxime's Phase 2b data in early cardiogenic shock patients supports its evaluation in this high-risk population without the confounding hemodynamic instability introduced by comparator agents.

Heart Failure with Impaired Diastolic Function or HFpEF Research

Istaroxime is uniquely suited for research protocols where diastolic dysfunction is a primary outcome measure. Quantitative evidence from Phase 2b trials demonstrates E/e' ratio improvements of -4.55 (0.5 mcg/kg/min) and -3.16 (1.0 mcg/kg/min) versus placebo, confirming lusitropic activity not present with dobutamine or milrinone [4]. Pressure-volume analysis from HORIZON-HF further substantiates improvement in diastolic stiffness parameters [5]. For procurement in HFpEF or mixed systolic-diastolic dysfunction studies, istaroxime provides the only inotropic agent with validated lusitropic efficacy, enabling research questions that cannot be addressed with conventional comparators.

Arrhythmia-Sensitive Research or Ischemic Heart Failure Models

In experimental settings where arrhythmia is a primary safety endpoint or confounding concern—such as ischemic cardiomyopathy models or patients with baseline conduction abnormalities—istaroxime's favorable arrhythmogenic profile supports its selection over milrinone and dobutamine [3]. Meta-analysis data confirms heart rate reduction (-3.05 bpm) rather than tachycardia, and clinical trials have not demonstrated clinically significant proarrhythmic effects [2]. Recent patent filings specifically claim istaroxime for preventing or reducing acute myocardial arrhythmia risk, further substantiating this differentiated safety dimension [6]. For procurement in arrhythmia-sensitive protocols, this reduces the likelihood of adverse event-related attrition and endpoint confounding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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